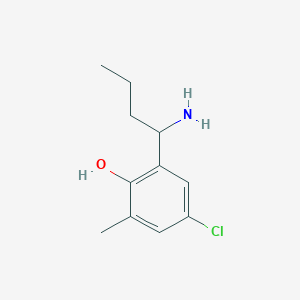
2-(1-Aminobutyl)-4-chloro-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminobutyl)-4-chloro-6-methylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a chlorine atom, a methyl group, and an aminobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4-chloro-6-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-6-methylphenol.
Alkylation: The phenol undergoes alkylation with 1-bromobutane in the presence of a base such as potassium carbonate to introduce the butyl group.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-4-chloro-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminobutyl)-4-chloro-6-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutyl)-4-chloro-6-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate enzyme activity and affect cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminobutyl)-4-ethylphenol
- 2-(1-Aminobutyl)-5-trifluoromethylphenol
- 2-(1-Aminobutyl)pyridin-3-ol
Uniqueness
2-(1-Aminobutyl)-4-chloro-6-methylphenol is unique due to the presence of both a chlorine atom and a methyl group on the phenol ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(1-aminobutyl)-4-chloro-6-methylphenol |
InChI |
InChI=1S/C11H16ClNO/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,10,14H,3-4,13H2,1-2H3 |
InChI Key |
ZEWDANVXBQQTSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)Cl)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


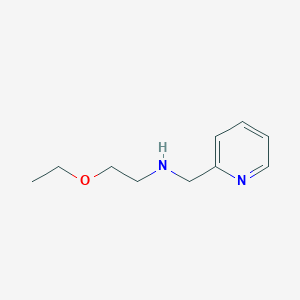
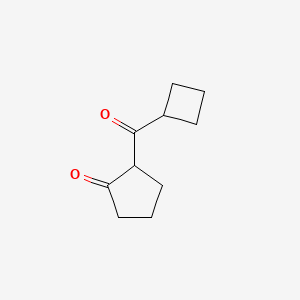
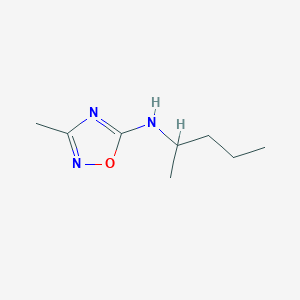
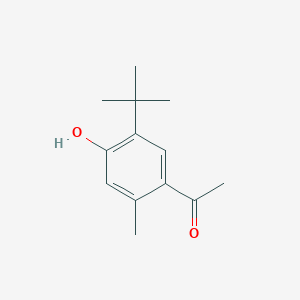
![4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B13302035.png)

amine](/img/structure/B13302043.png)
![4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13302048.png)
![7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine](/img/structure/B13302056.png)
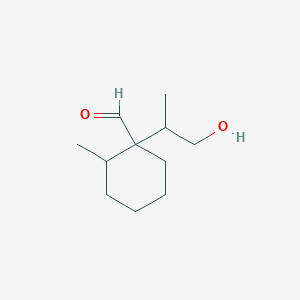


![1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13302076.png)

